3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea
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Overview
Description
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is an organic compound with a complex structure that includes a bromomethyl group attached to a phenyl ring, a methoxy group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 2-methylphenyl, to introduce the bromomethyl groupThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation might produce a ketone or aldehyde .
Scientific Research Applications
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This can affect various pathways, including those involved in cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromomethylphenylboronic acid pinacol ester
- 2-(3-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Uniqueness
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-[2-(bromomethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
BOYGONRHTDVERA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=CC=C1CBr)OC |
Origin of Product |
United States |
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